Home > Products > Screening Compounds P10143 > 3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE -

3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Catalog Number: EVT-3764063
CAS Number:
Molecular Formula: C25H26FNO7
Molecular Weight: 471.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine (dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate)

  • Compound Description: Nifedipine is a well-known calcium channel blocker extensively studied for its therapeutic benefits in treating hypertension and angina. It exerts its action by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation. [], []
  • Relevance: Nifedipine serves as a fundamental structural basis for many dihydropyridine calcium channel blockers, including dimethyl 1-(4-fluorobenzyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds share the core 1,4-dihydropyridine ring system and the 3,5-pyridinedicarboxylate moiety. They differ in the substituent at the 4-position, with nifedipine featuring a 2-nitrophenyl group, highlighting the impact of structural modifications on pharmacological activity. [], []

Nicardipine (2-[benzyl(methyl)amino]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate)

  • Compound Description: Nicardipine, similar to nifedipine, belongs to the dihydropyridine class of calcium channel blockers and exhibits antihypertensive and vasodilatory properties. [], [], []

Nimodipine (isopropyl (2-methoxyethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate)

  • Compound Description: Nimodipine is another dihydropyridine calcium channel blocker known for its preferential action on cerebral blood vessels. It is clinically used to prevent cerebral vasospasm following subarachnoid hemorrhage. [], [], [], [], []
  • Relevance: Similar to nifedipine and nicardipine, nimodipine shares the 1,4-dihydropyridine ring and the 3,5-pyridinedicarboxylate core with dimethyl 1-(4-fluorobenzyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Nimodipine features a 3-nitrophenyl group at the 4-position and isopropyl (2-methoxyethyl) ester substituents, highlighting the structural variations within this class and their potential to influence tissue selectivity. [], [], [], [], []

Nitrendipine ((+/-)-ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate)

  • Compound Description: Nitrendipine, like other dihydropyridine compounds discussed, exhibits calcium channel blocking activity and is primarily used in treating hypertension. [], [], []
  • Relevance: Nitrendipine shares the core 1,4-dihydropyridine scaffold, the 3,5-pyridinedicarboxylate moiety, and a 3-nitrophenyl substituent at the 4-position with dimethyl 1-(4-fluorobenzyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. These structural similarities underscore the significance of the dihydropyridine pharmacophore in mediating calcium channel blockade and the potential for further structural modifications to refine pharmacological properties. [], [], []

Isradipine (isopropyl methyl (+/-)-4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

  • Compound Description: Isradipine is a dihydropyridine calcium channel blocker recognized for its effectiveness in treating hypertension. Its lipophilic nature contributes to its pharmacokinetic profile. []
  • Relevance: While sharing the 1,4-dihydropyridine and 3,5-pyridinedicarboxylate core with dimethyl 1-(4-fluorobenzyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, isradipine differentiates itself with a 4-benzofurazanyl substituent at the 4-position. This structural distinction emphasizes the potential to explore diverse aromatic and heterocyclic moieties in drug design while maintaining the essential dihydropyridine pharmacophore. []
  • Compound Description: DCDDP is a dihydropyridine calcium antagonist that has shown efficacy in attenuating pulmonary hypertension in experimental models. Its mechanism of action involves reducing free radical production, increasing nitric oxide levels in lung tissue, and modulating serotonin signaling. [], [], []
  • Relevance: DCDDP shares the core 1,4-dihydropyridine scaffold and the 3,5-pyridinedicarboxylate moiety with dimethyl 1-(4-fluorobenzyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Notably, DCDDP features a 2-chlorophenyl substituent at the 4-position, highlighting the impact of halogen substitutions on pharmacological activity and potential therapeutic applications in cardiovascular diseases. [], [], []

Diethyl 1,4‐Dihydro‐2,6‐dimethyl‐3,5‐pyridinedicarboxylate (Hantzsch ester)

  • Compound Description: The Hantzsch ester acts as a versatile reducing agent in organic synthesis, particularly in the preparation of various substituted 1,4-dihydropyridines. []
  • Relevance: The Hantzsch ester is a key structural component of dimethyl 1-(4-fluorobenzyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, representing the fundamental 1,4-dihydropyridine-3,5-dicarboxylate framework. It highlights the importance of this core structure in the synthesis and biological activity of dihydropyridine derivatives. []

Properties

Product Name

3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

IUPAC Name

dimethyl 1-[(4-fluorophenyl)methyl]-4-(2,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C25H26FNO7

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C25H26FNO7/c1-30-20-11-22(32-3)21(31-2)10-17(20)23-18(24(28)33-4)13-27(14-19(23)25(29)34-5)12-15-6-8-16(26)9-7-15/h6-11,13-14,23H,12H2,1-5H3

InChI Key

BUSQTCGENUTJBI-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)F)C(=O)OC)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)F)C(=O)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.